molecular formula C19H15Cl2O4P B2680949 diphenyl [(2,4-dichlorophenyl)(hydroxy)methyl]phosphonate CAS No. 338759-49-2

diphenyl [(2,4-dichlorophenyl)(hydroxy)methyl]phosphonate

Cat. No.: B2680949
CAS No.: 338759-49-2
M. Wt: 409.2
InChI Key: NQANIQZMWKQPOB-UHFFFAOYSA-N
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Description

Diphenyl [(2,4-dichlorophenyl)(hydroxy)methyl]phosphonate is an organophosphorus compound with the molecular formula C19H15Cl2O4P It is a derivative of phosphonic acid and contains both phenyl and dichlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diphenyl [(2,4-dichlorophenyl)(hydroxy)methyl]phosphonate can be achieved through several methods. One common approach involves the reaction of diphenylphosphine oxide with 2,4-dichlorobenzaldehyde in the presence of a base, such as triethylamine. The reaction typically proceeds under mild conditions and yields the desired product after purification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Diphenyl [(2,4-dichlorophenyl)(hydroxy)methyl]phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diphenyl [(2,4-dichlorophenyl)(hydroxy)methyl]phosphonate has several scientific research applications:

Mechanism of Action

The mechanism of action of diphenyl [(2,4-dichlorophenyl)(hydroxy)methyl]phosphonate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular membranes and proteins, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of phenyl and dichlorophenyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(2,4-dichlorophenyl)-diphenoxyphosphorylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2O4P/c20-14-11-12-17(18(21)13-14)19(22)26(23,24-15-7-3-1-4-8-15)25-16-9-5-2-6-10-16/h1-13,19,22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQANIQZMWKQPOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OP(=O)(C(C2=C(C=C(C=C2)Cl)Cl)O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2O4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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